(1S,3R)-3-methylcyclohexan-1-amine

Stereochemistry Chiroptical Properties Configuration Assignment

(1S,3R)-3-Methylcyclohexan-1-amine (CAS 1193-16-4) is a chiral primary amine belonging to the cyclohexanamine class, possessing two stereogenic centers in a cis configuration. Its IUPAC name places the amine at position 1 and the methyl substituent at position 3, with the absolute stereochemistry defined as (1S,3R).

Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
CAS No. 1193-16-4
Cat. No. B073455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-3-methylcyclohexan-1-amine
CAS1193-16-4
Synonymscis-3-Methylcyclohexylamine
Molecular FormulaC7H15N
Molecular Weight113.2 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)N
InChIInChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1
InChIKeyJYDYHSHPBDZRPU-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,3R)-3-Methylcyclohexan-1-amine (CAS 1193-16-4): Chiral Amine Building Block for Stereocontrolled Synthesis – Procurement Guide


(1S,3R)-3-Methylcyclohexan-1-amine (CAS 1193-16-4) is a chiral primary amine belonging to the cyclohexanamine class, possessing two stereogenic centers in a cis configuration. Its IUPAC name places the amine at position 1 and the methyl substituent at position 3, with the absolute stereochemistry defined as (1S,3R) [1]. This compound serves as a versatile intermediate in the synthesis of pharmaceutical candidates and fine chemicals where defined three-dimensional geometry is critical for biological target engagement . Unlike racemic or diastereomeric mixtures, the single-enantiomer form eliminates stereochemical ambiguity, which can be a decisive factor in medicinal chemistry lead optimization and asymmetric catalysis applications.

Why Racemic or Diastereomeric 3-Methylcyclohexanamine Cannot Substitute for (1S,3R)-3-Methylcyclohexan-1-amine in Stereochemically Demanding Applications


The 3-methylcyclohexanamine scaffold contains two chiral centers, yielding four possible stereoisomers: (1S,3R), (1R,3S), (1S,3S), and (1R,3R). These are grouped into two diastereomeric pairs—cis and trans [1]. In biological systems, diastereomers and enantiomers can exhibit profoundly different pharmacokinetic profiles, receptor binding affinities, and metabolic stabilities. A racemic or diastereomeric mixture introduces uncontrolled stereochemical variables that confound structure-activity relationship (SAR) studies and may lead to inconsistent in vivo results. For instance, the enzymatic synthesis route for (1R,3R)-1-amino-3-methylcyclohexane achieves 97% diastereomeric excess [2], underscoring the technical challenge of obtaining precise stereoisomers and the value of pre-defined, single-isomer starting materials like (1S,3R)-3-methylcyclohexan-1-amine.

Quantitative Differentiation Evidence for (1S,3R)-3-Methylcyclohexan-1-amine Against Its Closest Analogs


Stereochemical Identity Defined by Chiroptical and Physical Constants vs. Trans Isomer

The absolute configuration of (1S,3R)-3-methylcyclohexan-1-amine was established via multi-step conversion to known compounds, providing a definitive configurational assignment that distinguishes it from the trans diastereomers [1]. The melting point of the cis-3-methylcyclohexylamine hydrochloride was reported as 205-206 °C, whereas the trans isomer hydrochloride melted at 285-287 °C [1]. This substantial difference (Δ ~80 °C) reflects distinct crystal packing driven by the spatial arrangement of the ammonium and methyl groups, which can influence solubility, formulation, and handling in synthetic workflows.

Stereochemistry Chiroptical Properties Configuration Assignment

Enzymatic Synthesis Route Yield and Diastereomeric Excess for Trans Isomer Establish Baseline for Cis Isomer Procurement Value

A two-enzyme cascade (enoate reductase YqjM C26D/I69T and amine transaminase ATA-VibFlu L56I) produced (1R,3R)-1-amino-3-methylcyclohexane with 97% de (diastereomeric excess) [1]. This trans isomer is the direct diastereomer of the target cis compound. The high selectivity achieved enzymatically for the trans isomer implies that chemical synthesis of the cis isomer ((1S,3R)) typically requires alternative methodologies (e.g., chiral resolution or asymmetric hydrogenation) that may yield lower enantiomeric excess unless carefully optimized.

Biocatalysis Chiral Amine Synthesis Diastereomeric Excess

Purity Specifications and Storage Stability for Commercial (1S,3R)-3-Methylcyclohexan-1-amine

Commercial suppliers list (1S,3R)-3-methylcyclohexan-1-amine at 95–98% purity (GC) for the free base and hydrochloride forms . The hydrochloride salt (CAS 33483-64-6) is recommended for long-term storage under cool, dry conditions to minimize amine oxidation and carbonate formation. In contrast, the trans isomer is often offered as a lower-purity technical mixture or requires custom synthesis. These purity and stability data points provide a practical procurement advantage: the cis isomer is available off-the-shelf with defined purity, reducing the need for in-house purification before use in sensitive reactions.

Purity Analysis Storage Stability Procurement Specifications

Conformational Analysis by NMR Distinguishes Cis from Trans 3-Methylcyclohexylamine Derivatives

A systematic NMR study of exocyclic amine conformations and relative configurations analyzed twenty cyclohexanamine derivatives, including 3-methylcyclohexanamines [1]. The study used 1H, 13C, and 15N NMR chemical shifts to distinguish between cis- and trans-configured isomers, with the cis isomer exhibiting distinct coupling constants and axial/equatorial preferences. This provides a spectroscopic fingerprint that users can employ for incoming quality control confirmation of the (1S,3R) stereochemistry.

NMR Spectroscopy Conformational Analysis Configuration Assignment

Research and Industrial Applications of (1S,3R)-3-Methylcyclohexan-1-amine Determined by Stereochemical and Purity Evidence


Stereocontrolled Synthesis of Histamine H3 Receptor Ligands

Cyclohexylamine-based histamine H3 receptor inverse agonists exhibiting subnanomolar binding affinities require precise stereochemistry for optimal target engagement [1]. The cis configuration of (1S,3R)-3-methylcyclohexan-1-amine imparts a specific spatial orientation of the amine and methyl groups that can be leveraged for SAR exploration around the receptor binding pocket. Use of the racemic mixture would introduce ambiguous pharmacological data, while the trans isomer would present a different pharmacophoric geometry.

Asymmetric Catalysis Using Chiral Amine Ligands

Chiral primary amines serve as ligands for palladium complexes in asymmetric catalysis [1]. The defined (1S,3R) stereochemistry provides a predictable chiral environment for enantioselective transformations. The 95%+ purity ensures minimal background from the wrong enantiomer, which could otherwise erode enantiomeric excess in catalytic reactions.

Biocatalytic Pathway Engineering for Chiral Amine Production

The enzymatic synthesis study demonstrating 97% de for the trans isomer [1] highlights the challenge of producing the cis isomer biocatalytically. Researchers engineering transaminases or enoate reductases for (1S,3R)-3-methylcyclohexan-1-amine can benchmark their enzyme variants against this established performance metric for the trans diastereomer.

Quality Control and Batch Authentication of Chiral Building Blocks

The melting point differential of ~80 °C between cis and trans hydrochloride salts [1] and the published NMR fingerprints provide straightforward analytical methods for incoming material inspection. Procurement groups can incorporate these specifications into acceptance criteria to ensure the correct isomer is received.

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